Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

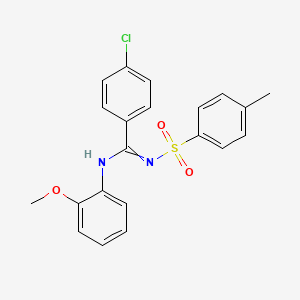

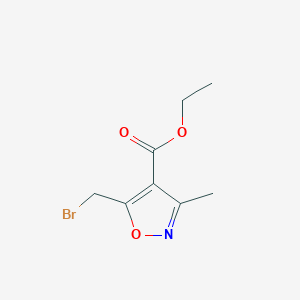

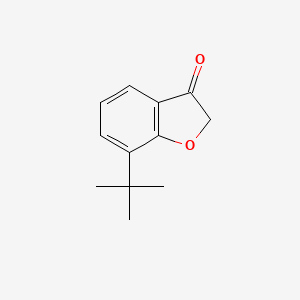

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (EBC) is an organic compound that belongs to the class of isoxazoles. It is a white powder with a molecular weight of 299.09 g/mol and a melting point of 100-103 °C. It is soluble in water, ethanol, and chloroform. EBC is used for a variety of applications in scientific research, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug in medicine.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Isoxazole rings are a common structural motif in many pharmaceuticals. Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity, particularly the bromomethyl group, allows for subsequent functionalization and incorporation into larger, more complex structures. This is crucial in the development of new drugs with isoxazole as the core scaffold .

Metal-Free Synthetic Routes

In the pursuit of greener chemistry, this compound is used in metal-free synthetic routes to create isoxazoles. Avoiding metal catalysts reduces toxicity and environmental impact. Researchers utilize this compound in novel synthetic techniques that are more eco-friendly and sustainable .

Anticancer Drug Design

The compound’s structural features make it a valuable intermediate in the design of anticancer agents. By modifying the isoxazole ring or adding new substituents, chemists can create molecules with potential anticancer properties. This process involves exploring the biological activity of derivatives synthesized from this compound .

Material Science Applications

In material science, this compound can be used to synthesize polymers and coatings with specific properties. The bromomethyl group can initiate polymerization reactions, leading to materials with desired thermal and mechanical characteristics .

Analytical Chemistry

This compound can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Nanocatalysis

The compound finds application in the synthesis of nanocatalysts. These nanocatalysts can be used in various chemical reactions, including those that produce pharmaceuticals. The role of this compound in this field is to provide a scaffold on which catalytic nanoparticles can be anchored .

properties

IUPAC Name |

ethyl 5-(bromomethyl)-3-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3/c1-3-12-8(11)7-5(2)10-13-6(7)4-9/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZBZCVAONLBJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2358206.png)

![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2358208.png)

![2-Ethyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358210.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2358211.png)

![(1s,3s)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2358212.png)

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2358223.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)

![2-(4-methoxyphenyl)-3-(methylsulfanyl)-N~8~-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2358225.png)